Material safety data sheet (MSDS) and handling precautions for 3-(2-Bromopyridin-3-yl)thiazolidine
Material safety data sheet (MSDS) and handling precautions for 3-(2-Bromopyridin-3-yl)thiazolidine
Technical Guide: Safety and Handling of 3-(2-Bromopyridin-3-yl)thiazolidine
Section 1: Executive Summary and Hazard Assessment Rationale
The target molecule is a conjugate of two key moieties: 2-bromopyridine and thiazolidine . By synthesizing the known hazard profiles of these precursors, we can construct a robust and cautious safety protocol. The 2-bromopyridine moiety is associated with high acute toxicity and irritation, while the thiazolidine ring is a well-established pharmacophore with diverse biological activities, necessitating careful handling to prevent unintended physiological effects.[1][2][3] This guide is built on the authoritative data available for these precursors to ensure the highest standards of laboratory safety.
Caption: Hazard assessment workflow for novel compounds.
Section 2: Anticipated Hazard Identification and Classification
Based on the severe hazard profile of 2-bromopyridine and the known properties of thiazolidine, 3-(2-Bromopyridin-3-yl)thiazolidine must be handled as a substance of high potential hazard.[4][5] The following GHS classifications are anticipated and should be adopted for all laboratory work.
| Hazard Class | Anticipated Category | Primary Contribution | Hazard Statement | Source(s) |
| Acute Toxicity, Dermal | Category 2 | 2-Bromopyridine | H310: Fatal in contact with skin | [4][6] |
| Acute Toxicity, Oral | Category 3 | 2-Bromopyridine | H301: Toxic if swallowed | [4][6][7] |
| Skin Corrosion/Irritation | Category 2 | 2-Bromopyridine | H315: Causes skin irritation | [4][6][8] |
| Serious Eye Damage/Irritation | Category 2A | 2-Bromopyridine | H319: Causes serious eye irritation | [4][6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | 2-Bromopyridine | H335: May cause respiratory irritation | [4][6][7] |
| Flammability (as precursor) | Category 3 | 2-Bromopyridine, Thiazolidine | H226: Flammable liquid and vapor | [4][5] |
Signal Word: DANGER
Hazard Pictograms:
(Skull and Crossbones, Flame, Exclamation Mark)
Section 3: Safe Handling, Storage, and Exposure Control
The causality for these stringent protocols is the high likelihood of acute toxicity upon dermal or oral exposure, driven by the 2-bromopyridine component.[4][6] The thiazolidine moiety contributes potential, uncharacterized biological activity, making containment paramount.[3]
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of 3-(2-Bromopyridin-3-yl)thiazolidine, including weighing, transfers, and reaction workups, MUST be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of any fine powders or aerosols.[9][10]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be located in immediate proximity to the workstation.[11]
Personal Protective Equipment (PPE): The Last Line of Defense
-
Hand Protection: Use double-gloving. Wear a nitrile inner glove and a chemically resistant outer glove (e.g., butyl rubber or Viton). Gloves must be inspected before use and changed immediately if contamination is suspected.[12] The rationale for double-gloving is the "Fatal in contact with skin" classification derived from the 2-bromopyridine precursor.[6]
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards. In addition, a full-face shield is required when handling larger quantities (>1 g) or when there is a risk of splashing.[13][14]
-
Body Protection: A flame-resistant laboratory coat is mandatory. For any procedures with a significant splash risk, a chemically impervious apron should be worn over the lab coat.[4][15]
-
Respiratory Protection: While engineering controls are primary, a respirator may be required for emergency situations or spill cleanup. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[12]
Hygiene and Handling Protocols
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[7]
-
No Consumption: Do not eat, drink, or smoke in the laboratory or when handling this product.[4][15]
-
Grounding: For transfers of the material, ground and bond containers and receiving equipment to prevent static discharge, a precaution derived from the flammability of its precursors.[5][15]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn. Remove and wash contaminated clothing before reuse.[6][14]
Storage Conditions
-
Container: Keep the container tightly closed and properly labeled with the compound name and all relevant GHS hazard pictograms.[5][10]
-
Environment: Store in a cool, dry, and well-ventilated place. The storage area should be designated for highly toxic materials and secured against unauthorized access.[7][16]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][11][16]
Section 4: Emergency Procedures and First Aid
Immediate action is critical in the event of an exposure. The response protocols are based on the severe acute toxicity of bromo-substituted pyridines.[6][9]
Caption: A typical workflow for handling high-hazard compounds.
First-Aid Measures
-
General Advice: Show this safety guide to the doctor in attendance. Immediate medical attention is required.[9]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9][10]
-
In Case of Skin Contact: This is a critical exposure route. Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. [4][17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[4][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][16]
-
Specific Hazards: Thermal decomposition can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide, and sulfur oxides.[6][9][17]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][16]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear the full personal protective equipment specified in Section 3.2. Ensure adequate ventilation and remove all sources of ignition.[5][7]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[16]
-
Containment and Cleanup: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Carefully collect the material into a suitable, labeled container for hazardous waste disposal. Do not create dust.[10][11]
Section 5: Inferred Toxicological and Physical Properties
Toxicological Profile
The toxicological properties of 3-(2-Bromopyridin-3-yl)thiazolidine have not been fully investigated.[11] However, the profile is dominated by the 2-bromopyridine moiety.
-
Acute Toxicity: Expected to be fatal in contact with skin and toxic if swallowed.[4][6] The LD50 (Dermal, Rabbit) for 2-bromopyridine is 82 mg/kg, and the LD50 (Oral, Rat) is 92 mg/kg, indicating severe toxicity.[7]
-
Irritation: Causes serious skin and eye irritation and may cause respiratory irritation.[4][8]
-
Carcinogenicity & Mutagenicity: No components of the precursors are listed as carcinogens by IARC, NTP, or OSHA.[5][7] Genotoxicity data for the combined molecule is not available.
-
Biological Activity: Thiazolidine and its derivatives are known to possess a wide range of pharmacological activities, including anti-diabetic, anti-cancer, and anti-microbial effects.[1][3][18] Therefore, unintended biological interactions in researchers are possible, reinforcing the need for strict containment.
Physical and Chemical Properties
| Property | Anticipated Value | Rationale / Source |
| Physical State | Solid (White to yellow powder or crystals) | Based on similar substituted thiazolidine compounds.[19] |
| Solubility | Likely soluble in organic solvents. | General property of similar heterocyclic compounds. |
| Stability | Stable under recommended storage conditions. | [16] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [9][11][16] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides, hydrogen bromide, sulfur oxides. | Formed under fire conditions.[6][9][17] |
Section 6: Disposal Considerations
Waste from this product must be treated as hazardous. Dispose of the material and its container at a licensed hazardous-waste disposal plant.[8] Do not allow the product to enter drains or sewers. Waste codes should be assigned by the user based on the application for which the product was used.[8]
References
-
Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia.[4]
-
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Bromopyridine. Retrieved from Fisher Scientific.[9]
-
Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 2-Bromopyridine. Retrieved from Thermo Fisher Scientific.[8]
-
Fisher Scientific. (2024, February 12). Safety Data Sheet: 2-Bromopyridine. Retrieved from Fisher Scientific.[6]
-
ChemicalBook. (2026, January 17). 2-Bromopyridine - Safety Data Sheet. Retrieved from ChemicalBook.[7]
-
Sigma-Aldrich Inc. (2025, November 7). Safety Data Sheet: Thiazolidine. Retrieved from MilliporeSigma.[5]
-
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine. Retrieved from Fisher Scientific.[11]
-
Capot Chemical Co., Ltd. (2013, November 7). MSDS of Thiazolidine-2-thione. Retrieved from Capot Chemical.[12]
-
Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 3-Acetyl-5-bromopyridine. Retrieved from Thermo Fisher Scientific.[10]
-
Smolecule. (n.d.). 3-Bromopyridine - Material Safety Data Sheet (MSDS). Retrieved from Smolecule.[16]
-
Fisher Scientific Chemicals, Inc. (2025, December 21). Safety Data Sheet: Thiazolidine. Retrieved from Fisher Scientific.[17]
-
ECHEMI. (n.d.). 2-Thiazolidinethione SDS, 96-53-7 Safety Data Sheets. Retrieved from ECHEMI.[20]
-
ChemicalBook. (2026, January 10). D-THIAZOLIDINE-4-CARBOXYLIC ACID - Safety Data Sheet. Retrieved from ChemicalBook.[13]
-
Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia.[15]
-
A2B Chem. (n.d.). 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)thiazolidin-4-one. Retrieved from A2B Chem.[19]
-
CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(Pyridin-3-yl)thiazolidine-4-carboxylic acid. Retrieved from CymitQuimica.[14]
-
National Center for Biotechnology Information. (n.d.). (3-((6-Chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidene)cyanamide. PubChem Compound Database.[21]
-
Kumar, R., et al. (n.d.). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Retrieved from ResearchGate.[1]
-
Al-Ostath, A., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI.[22]
-
Singh, A., & Parle, A. (2024). Outlook on Thiazolidinone with Intoxicating Pharmacological potentials: A Review. ResearchGate.[23]
-
MedchemExpress. (n.d.). Thiazolidine | Heterocyclic Compound. Retrieved from MedchemExpress.[2]
-
Sharma, N., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.[3]
-
U.S. Food and Drug Administration. (2010, May 24). Pharmacology/Toxicology Review. Retrieved from accessdata.fda.gov.[24]
-
Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology.[25]
-
Al-Ghorbani, M., et al. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.[26]
-
Singh, S., et al. (2022). Biological Potential of Thiazolidinedione Derivatives: A Review. Journal of Pharmaceutical Negative Results.[18]
-
Sławiński, J., et al. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.[27]
-
Li, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC.[28]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.nl [fishersci.nl]
- 7. 2-Bromopyridine - Safety Data Sheet [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. chemicalbull.com [chemicalbull.com]
- 17. fishersci.com [fishersci.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)thiazolidin-4-one | 388592-44-7 [sigmaaldrich.com]
- 20. echemi.com [echemi.com]
- 21. (3-((6-Chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidene)cyanamide | C10H9ClN4S | CID 115224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 27. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
